2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate
CAS No.: 1087788-77-9
Cat. No.: VC3353830
Molecular Formula: C10H9BrF3NO2
Molecular Weight: 312.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1087788-77-9 |
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Molecular Formula | C10H9BrF3NO2 |
Molecular Weight | 312.08 g/mol |
IUPAC Name | 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate |
Standard InChI | InChI=1S/C10H9BrF3NO2/c1-6-4-7(2-3-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
Standard InChI Key | BYUMTFVBLZLSDX-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)NC(=O)OCC(F)(F)F)Br |
Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)OCC(F)(F)F)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
2,2,2-Trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate consists of a 4-bromo-3-methylphenyl group attached to a carbamate moiety, which is further connected to a 2,2,2-trifluoroethyl group. The carbamate functional group (–NHCOO–) serves as the linking bridge between the aromatic ring and the trifluoroethyl portion.
Chemical Properties and Identifiers
The compound is identified by its CAS number 1087788-77-9 . Based on structural analysis and comparison with similar compounds, its key properties are summarized in the following table:
Property | Value |
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Molecular Formula | C₁₀H₉BrF₃NO₂ |
Molecular Weight | 312.08 g/mol |
Physical State | Solid (at room temperature) |
CAS Number | 1087788-77-9 |
Functional Groups | Carbamate, trifluoroethyl, bromophenyl, methyl |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 5 (including F and O atoms) |
XLogP3 (estimated) | ~3.7 |
The compound's structure features a 4-bromo-3-methylphenyl group, which provides specific electronic and steric properties that influence its chemical reactivity and biological activity.
Synthesis Methods
General Synthetic Approach
The synthesis of 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate typically follows a route similar to other carbamate derivatives in this class. The most common approach involves the reaction between 4-bromo-3-methylphenylamine (the amine precursor) and 2,2,2-trifluoroethyl chloroformate in the presence of a suitable base.
This synthetic route can be outlined as follows:
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Preparation of the starting materials: 4-bromo-3-methylphenylamine and 2,2,2-trifluoroethyl chloroformate
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Reaction between these components in the presence of a base (such as triethylamine or pyridine)
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Formation of the carbamate linkage
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Purification of the final product through crystallization or chromatographic techniques
Alternative Synthetic Considerations
Alternative approaches may include the use of different activating agents or catalysts to promote the carbamate formation. Green chemistry approaches have also been explored for similar compounds, focusing on environmentally friendly reaction conditions and reduced waste generation .
The position of the bromine and methyl substituents on the phenyl ring requires careful consideration during the synthesis, as it directly impacts the reactivity of the amine precursor and the properties of the final product.
Applications and Research Findings
Structure-Activity Relationships
Studies on related compounds provide insights into how structural features influence biological activity:
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The position of substituents on the phenyl ring significantly affects activity, with the 4-bromo-3-methyl arrangement showing promising results in antifungal testing
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The presence of the trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability
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The carbamate functional group serves as an important pharmacophore in many bioactive compounds
Research has indicated that both the 4-bromo-3-methyl and 3-bromo-4-methyl N-aryl carbamates display excellent antifungal activities, suggesting that our target compound would likely demonstrate similar properties .
Comparison with Structural Analogs
Isomeric Compounds
Several structural isomers of 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate have been documented, differing primarily in the positions of the bromine and methyl substituents on the phenyl ring:
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2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate: This isomer has the bromine at position 2 and the methyl group at position 4
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2,2,2-trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate: This variant features the bromine at position 4 and the methyl group at position 2
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2,2,2-trifluoroethyl N-(3-bromo-4-methylphenyl)carbamate: This compound has shown excellent antifungal properties in research studies
These positional isomers exhibit different physical, chemical, and biological properties despite sharing the same molecular formula. The differences arise from the altered electronic distribution and steric effects caused by the varying positions of the substituents.
Related Fluorinated Carbamates
Other related fluorinated carbamates that have been studied include:
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2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate: A simpler analog lacking the bromine substituent
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2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate: Contains chlorine substituents instead of bromine and methyl groups
These compounds form part of a broader class of fluorinated carbamates being investigated for various applications in life science research, particularly in pharmaceutical and agrochemical development.
Future Research Perspectives
The structural features of 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate suggest several promising directions for future research:
Medicinal Chemistry Opportunities
The compound's structural features also suggest potential for pharmaceutical applications:
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Investigation as a scaffold for developing selective enzyme inhibitors
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Exploration of structure-activity relationships through systematic modification
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Evaluation of potential therapeutic applications beyond antifungal properties
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Studies on metabolism and pharmacokinetic properties
Material Science Applications
Beyond biological applications, the unique structural features of this fluorinated compound may also present opportunities in material science:
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Investigation as a building block for specialized polymers
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Exploration of surface-active properties
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Development of functional materials with specific properties derived from the fluorine content
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